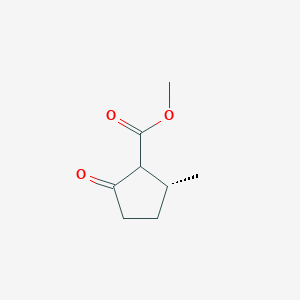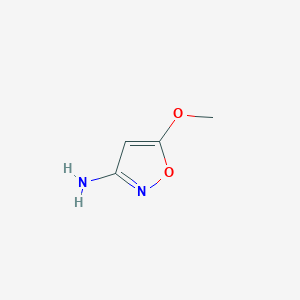
1,3-Benzodioxol-4-ylacetic acid
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 1,3-Benzodioxol-4-ylacetic acid derivatives involves the use of various compounds. For instance, a study reported the synthesis of benzodioxole derivatives as COX inhibitors and cytotoxic agents . The synthesized compounds were identified using FTIR, HRMS, 1 H-NMR, and 13 C-NMR techniques .Molecular Structure Analysis
The molecular structure of 1,3-Benzodioxol-4-ylacetic acid allows for intricate reactions, making it an invaluable tool for exploring new scientific territories. The structure of this compound plays a pivotal role in its biological activities .Chemical Reactions Analysis
The chemical reactions of 1,3-Benzodioxol-4-ylacetic acid involve various pathways. For instance, a study reported that all reaction pathways involved the formation of pre-reactive complexes which in turn alter reaction energy barriers .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- Synthesis Techniques and Structural Properties : The compound 1,3-Benzodioxol-4-ylacetic acid and its derivatives have been studied for their synthesis techniques and structural properties. For instance, Li Zhang et al. (2007) synthesized a related compound, Ethyl 3-(1,3-benzodioxol-5-yl)acrylate, and analyzed its structural properties (Zhang, Wang, & Yu, 2007). Similarly, Ragamathunnisa M et al. (2015) conducted spectroscopic and quantum mechanical investigations of 1-(1,3-Benzodioxol-5-yl)thiourea, a compound closely related to 1,3-Benzodioxol-4-ylacetic acid (Ragamathunnisa M, Revathi M, & Jasmine Vasantha Rani E, 2015).
Corrosion Inhibition
- Use in Corrosion Inhibition : M. E. Belghiti et al. (2018) explored the application of Piperine derivatives, which include 1,3-Benzodioxol-4-ylacetic acid structures, as green corrosion inhibitors on iron surfaces. This research highlighted the compound's potential in protecting metals from corrosion (Belghiti et al., 2018).
Antibacterial Applications
- Antibacterial Activity : Aziz‐ur‐Rehman et al. (2015) investigated the antibacterial activity of N-Substituted Sulfonamide Derivatives of 1,3-Benzodioxol-5-amine, demonstrating the antibacterial applications of 1,3-Benzodioxol derivatives (Aziz‐ur‐Rehman, Siddiqa, Abbasi, Siddiqui, Khalid, Rasool, Ahmed, & Malik, 2015).
Applications in Photoinitiation
- Photoinitiator in Polymerization : The derivative of 1,3-Benzodioxole, specifically in naphthodioxinone-1,3-benzodioxole, was studied by Volkan Kumbaraci et al. (2012) for its application as a photoinitiator in free radical polymerization (Kumbaraci, Aydoğan, Talinli, & Yagcı, 2012).
Antitumor Activities
- Potential in Antitumor Treatments : N. Micale et al. (2002) synthesized a series of 1,3-benzodioxoles and evaluated their antitumor activity, indicating the potential of these compounds, including derivatives of 1,3-Benzodioxol-4-ylacetic acid, in cancer treatment (Micale, Zappalà, & Grasso, 2002).
Safety And Hazards
The safety data sheet for a related compound, 2-(1,3-benzodioxol-4-yl)acetic acid, includes information on hazard identification, composition/information on ingredients, first-aid measures, fire-fighting measures, accidental release measures, handling and storage, exposure controls/personal protection, and physical and chemical properties .
Zukünftige Richtungen
The future directions for 1,3-Benzodioxol-4-ylacetic acid research could involve further exploration of its diverse applications, ranging from drug synthesis to organic chemistry investigations. Additionally, more research could be conducted on its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, safety and hazards .
Eigenschaften
IUPAC Name |
2-(1,3-benzodioxol-4-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O4/c10-8(11)4-6-2-1-3-7-9(6)13-5-12-7/h1-3H,4-5H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXLXDCHSJLNMGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=CC=CC(=C2O1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80434844 | |
| Record name | 1,3-benzodioxol-4-ylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80434844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Benzodioxol-4-ylacetic acid | |
CAS RN |
100077-49-4 | |
| Record name | 1,3-benzodioxol-4-ylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80434844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




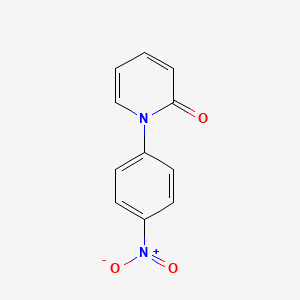
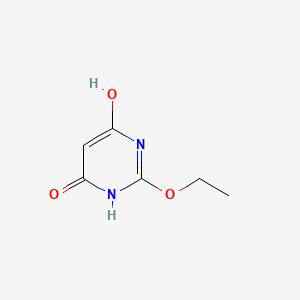
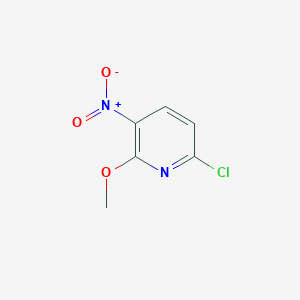
![Piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate](/img/structure/B1589397.png)

